molecular formula C19H17FN2OS2 B2971671 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide CAS No. 896351-81-8

3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

Cat. No. B2971671
CAS RN: 896351-81-8
M. Wt: 372.48
InChI Key: AGGSIZXNNXOTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a chemical compound that is of interest to the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and inhibition of COX leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide include a reduction in inflammation, pain, and fever. It has also been shown to have anticancer effects, although the exact mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide in lab experiments is its well-studied mechanism of action. This allows researchers to design experiments that specifically target the inflammatory response or other physiological effects of the compound. One limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

For research on 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide include further exploration of its potential as an anticancer agent. Additionally, researchers may investigate the use of this compound in combination with other therapeutic agents to enhance its effectiveness. Finally, studies may be conducted to investigate the long-term safety and toxicity of the compound in animal models.

Synthesis Methods

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide involves the reaction of 4-(p-tolyl)thiazol-2-amine with 4-fluorobenzene-1-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-chloropropanoic acid to yield the final product.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been studied for its potential as an anticancer agent.

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c1-13-2-4-14(5-3-13)17-12-25-19(21-17)22-18(23)10-11-24-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSIZXNNXOTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.